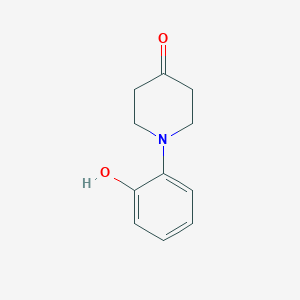
1-(2-Hydroxyphenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)piperidin-4-one is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyphenyl group and a piperidinone moiety in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with piperidin-4-one under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields. Another method involves the use of deep eutectic solvents, such as a mixture of glucose and urea, which provides an environmentally friendly and efficient medium for the synthesis of piperidin-4-one derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of biodegradable solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(2-formylphenyl)piperidin-4-one, while reduction of the carbonyl group can produce 1-(2-hydroxyphenyl)piperidin-4-ol .
Scientific Research Applications
1-(2-Hydroxyphenyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)piperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidin-4-one: Lacks the hydroxyphenyl group, making it less versatile in certain synthetic applications.
2,6-Diphenylpiperidin-4-one: Contains additional phenyl groups, which can influence its chemical reactivity and biological activity.
3,5-Dimethyl-2,6-di(2-hydroxyphenyl)piperidin-4-one: Features multiple hydroxyphenyl groups, potentially enhancing its biological activity
Uniqueness: 1-(2-Hydroxyphenyl)piperidin-4-one is unique due to the presence of both a hydroxyphenyl group and a piperidinone moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
821792-45-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C11H13NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h1-4,14H,5-8H2 |
InChI Key |
OVFXQSMYODXKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



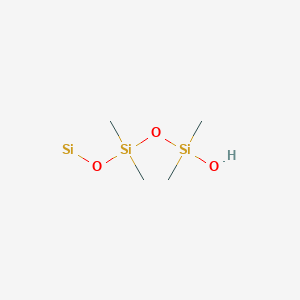
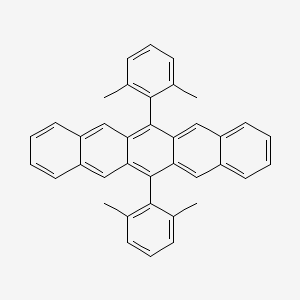
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
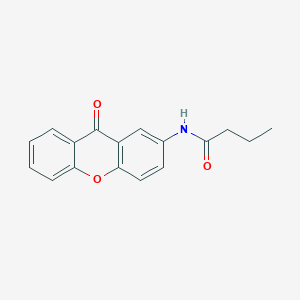
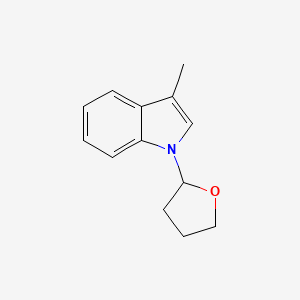
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)
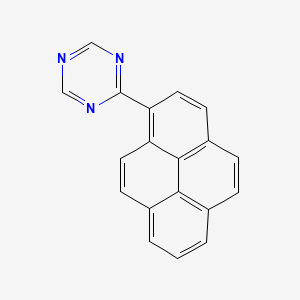
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

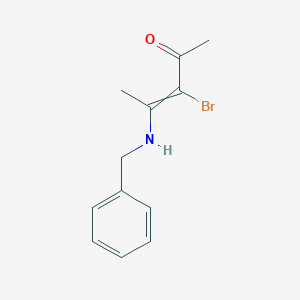

![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
